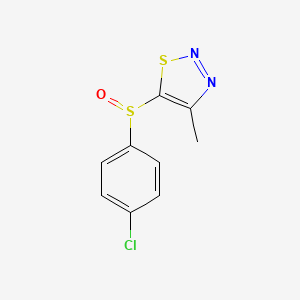

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” is a chemical compound that contains a thiadiazole moiety. Thiadiazole derivatives are known for their wide range of biological activities, including antifungal, antimicrobial, and anticonvulsant properties . They are also associated with a wide range of therapeutic activities like antidiabetic, anticancer, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves several steps. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Derivatives: A study by Chen et al. (2010) details the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. These compounds demonstrated anti-tobacco mosaic virus activity.

- Formation of Novel Compounds: Min et al. (2015) synthesized new sulfoxide compounds containing 1,2,3-thiadiazole moiety, showing moderate biological activities.

- Conversion into Formazans: Research by Sah et al. (2014) involved converting 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole into formazans, demonstrating moderate antimicrobial activity.

Biological and Pharmaceutical Research

- Antimicrobial Agents: The study by Sah et al. (2014) indicates potential use as antimicrobial agents.

- Carbonic Anhydrase Inhibitors: Briganti et al. (2000) explored metal complexes of sulfonamides derived from 5-(2-chlorophenyl)-1, 3, 4-thiadiazole-2-sulfonamide, finding powerful inhibition against carbonic anhydrase isozymes and potential in ocular fluid secretion regulation.

Structural and Chemical Analysis

- Crystal Structure Studies: Min et al. (2015) reported the crystal structure of a synthesized sulfoxide compound containing 1,2,3-thiadiazole, providing insights into molecular configuration.

- NMR Spectroscopy: Sun et al. (1999) conducted 1H and 13C NMR spectroscopy on thiadiazoles containing a 1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl moiety, aiding in structural determination.

Future Directions

The future directions for “4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological activities, these compounds could be further developed and optimized for various therapeutic uses .

Mechanism of Action

Target of Action

Similar compounds, such as sulfonamide derivatives and 1,3,4-thiadiazoles, have been associated with a wide range of biological activities . They have been reported to possess antifungal, antiviral, and herbicidal properties for potential agricultural applications .

Mode of Action

It’s worth noting that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors . This suggests that the compound might interact with its targets by inhibiting certain enzymes, leading to changes in cellular processes.

Biochemical Pathways

Based on the antiviral activity of similar compounds , it can be inferred that the compound may interfere with the replication cycle of viruses, thereby inhibiting their proliferation.

Result of Action

Similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting that 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide may have potential antiviral effects.

Action Environment

It’s worth noting that the reaction is relatively sluggish at 10 °c and might produce some side products at 40 °c or higher under the influence of the basic catalyst . This suggests that temperature could be a significant environmental factor influencing the compound’s action.

properties

IUPAC Name |

5-(4-chlorophenyl)sulfinyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYYIFLYODNECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2451833.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2451842.png)

![6-[5-(1,3-Benzothiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2451843.png)

![(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2451844.png)

![8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2451847.png)